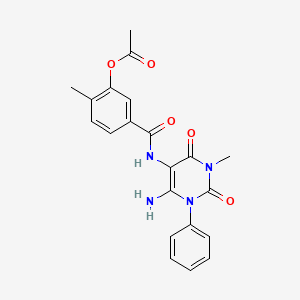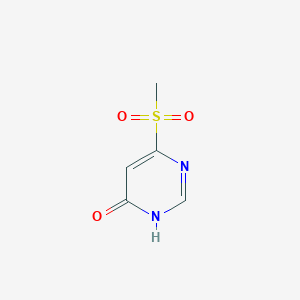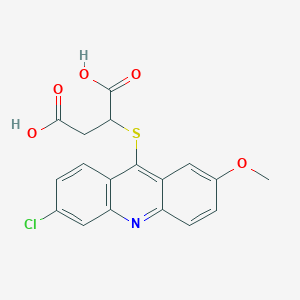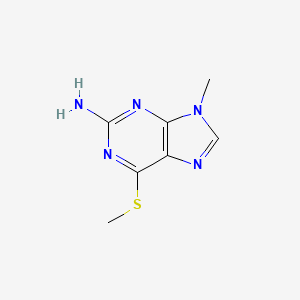
9-Methyl-6-(methylsulfanyl)-9h-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-6-(methylthio)-9H-purin-2-amine is a chemical compound with the molecular formula C7H8N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its unique structural features, which include a methyl group at the 9th position and a methylthio group at the 6th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-(methylthio)-9H-purin-2-amine typically involves the alkylation of 6-mercaptopurine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 9-Methyl-6-(methylthio)-9H-purin-2-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 9-Methyl-6-(methylthio)-9H-purin-2-amine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group, resulting in the formation of 9-methylpurine.
Substitution: Nucleophilic substitution reactions can occur at the 6th position, where the methylthio group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 9-Methylpurine.
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
9-Methyl-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-Methyl-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A purine derivative with a thiol group at the 6th position.
9-Methylpurine: A purine derivative with a methyl group at the 9th position.
6-Thioguanine: A purine derivative with a thiol group at the 6th position and an amino group at the 2nd position.
Uniqueness
9-Methyl-6-(methylthio)-9H-purin-2-amine is unique due to the presence of both a methyl group at the 9th position and a methylthio group at the 6th position. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
2238-53-1 |
|---|---|
Formule moléculaire |
C7H9N5S |
Poids moléculaire |
195.25 g/mol |
Nom IUPAC |
9-methyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C7H9N5S/c1-12-3-9-4-5(12)10-7(8)11-6(4)13-2/h3H,1-2H3,(H2,8,10,11) |
Clé InChI |
JSZRTOHSZPQKJZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=C(N=C2SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


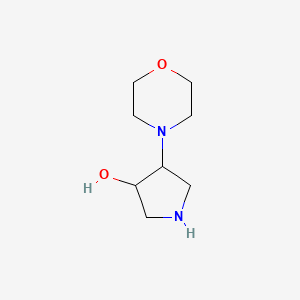
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
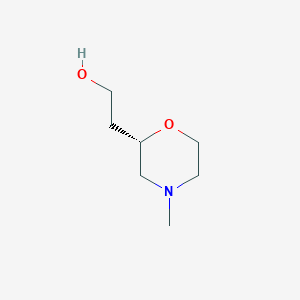

![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
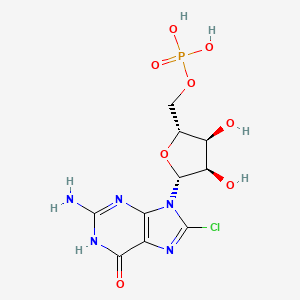
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
